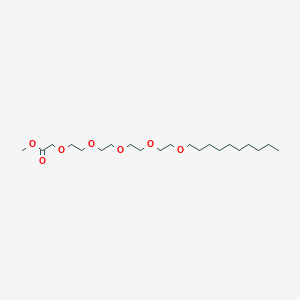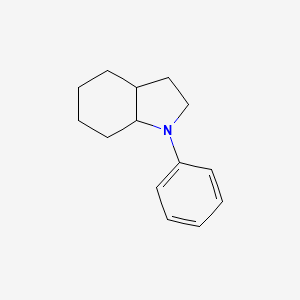
1-Phenyloctahydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyloctahydro-1H-indole is a synthetic compound belonging to the indole family, which is known for its wide-ranging biological activity and significance in both natural and synthetic chemistry . The indole ring system is one of the most abundant and important heterocycles in nature, found in a diverse array of biologically significant natural compounds .
Méthodes De Préparation
The synthesis of 1-Phenyloctahydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . This method is known for its efficiency and high yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Analyse Des Réactions Chimiques
1-Phenyloctahydro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions often involve hydrogenation, which can be catalyzed by metals such as palladium.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various metal catalysts for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyloctahydro-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Phenyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as neurotransmission and cell signaling . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Phenyloctahydro-1H-indole can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
What sets this compound apart is its unique structure, which combines the indole ring with a phenyl group and an octahydro moiety, providing distinct chemical and biological properties .
Conclusion
This compound is a versatile and significant compound in the field of chemistry and biology. Its unique structure and wide range of applications make it a valuable tool for scientific research and industrial processes.
Propriétés
Numéro CAS |
108897-19-4 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-phenyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-3,7-8,12,14H,4-6,9-11H2 |
Clé InChI |
KERDVSZMAYWRQW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
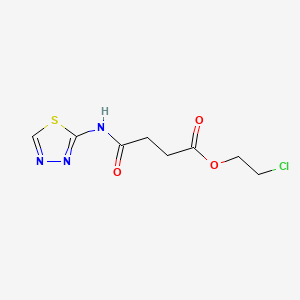
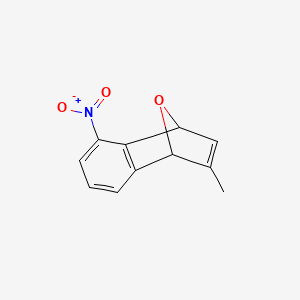
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
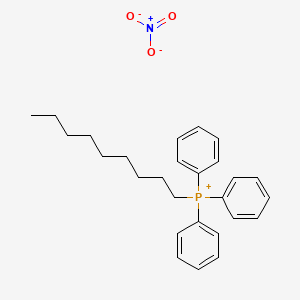
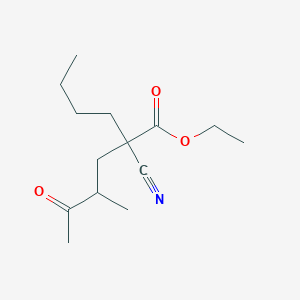
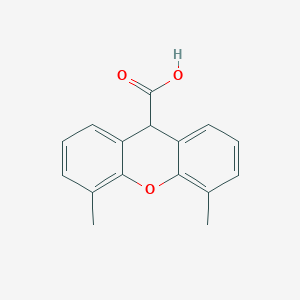
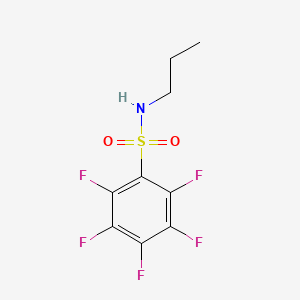
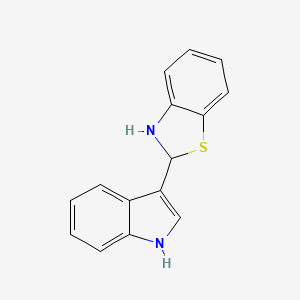
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
